molecular formula C9H15N3 B13596656 4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole

4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B13596656
M. Wt: 165.24 g/mol
InChI Key: YJQRTSUOIJSZGV-UHFFFAOYSA-N
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Description

4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole is a heterocyclic compound that features both an azetidine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyrazole derivatives, such as:

  • 1H-pyrazole
  • 1H-imidazole
  • 1H-1,2,4-triazole
  • 1H-indole
  • 1H-indazole

Uniqueness

What sets 4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole apart is the combination of the azetidine and pyrazole rings, which imparts unique chemical and biological properties. This dual-ring structure can enhance its reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(azetidin-3-yl)-1,3,5-trimethylpyrazole

InChI

InChI=1S/C9H15N3/c1-6-9(8-4-10-5-8)7(2)12(3)11-6/h8,10H,4-5H2,1-3H3

InChI Key

YJQRTSUOIJSZGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2CNC2

Origin of Product

United States

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